4-(4-Acetamidophenyl)-3-methyl-4-oxobutanoic acid

Physicochemical characterization Separation science Process chemistry

4-(4-Acetamidophenyl)-3-methyl-4-oxobutanoic acid (CAS 36725-26-5), also named 3-(4-acetamidobenzoyl)butyric acid, is a C13H15NO4 aryl ketone-acid intermediate that occupies a bifurcated position in pharmaceutical chemistry: it serves as a key building block in pimobendan and levosimendan synthesis pathways, and is simultaneously catalogued as Levosimendan Impurity 43, a certified reference standard for analytical quality control. Its structure features an N-acetyl-protected aniline ring linked to a 3-methyl-4-oxobutanoic acid chain, conferring a specific reactivity profile that distinguishes it from both its des-methyl and free-amine analogs.

Molecular Formula C13H15NO4
Molecular Weight 249.26 g/mol
CAS No. 36725-26-5
Cat. No. B1626920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Acetamidophenyl)-3-methyl-4-oxobutanoic acid
CAS36725-26-5
Molecular FormulaC13H15NO4
Molecular Weight249.26 g/mol
Structural Identifiers
SMILESCC(CC(=O)O)C(=O)C1=CC=C(C=C1)NC(=O)C
InChIInChI=1S/C13H15NO4/c1-8(7-12(16)17)13(18)10-3-5-11(6-4-10)14-9(2)15/h3-6,8H,7H2,1-2H3,(H,14,15)(H,16,17)
InChIKeyOLJROCDVDZVLNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Acetamidophenyl)-3-methyl-4-oxobutanoic acid (CAS 36725-26-5): Sourcing & Differentiation Guide for a Dual-Role Pharmaceutical Intermediate and Reference Standard


4-(4-Acetamidophenyl)-3-methyl-4-oxobutanoic acid (CAS 36725-26-5), also named 3-(4-acetamidobenzoyl)butyric acid, is a C13H15NO4 aryl ketone-acid intermediate that occupies a bifurcated position in pharmaceutical chemistry: it serves as a key building block in pimobendan and levosimendan synthesis pathways, and is simultaneously catalogued as Levosimendan Impurity 43, a certified reference standard for analytical quality control [1][2]. Its structure features an N-acetyl-protected aniline ring linked to a 3-methyl-4-oxobutanoic acid chain, conferring a specific reactivity profile that distinguishes it from both its des-methyl and free-amine analogs. Commercially available at purities from 95% to 99.9%, the compound bridges small-molecule synthesis, impurity profiling, and regulatory analytical applications [3].

Why 4-(4-Acetamidophenyl)-3-methyl-4-oxobutanoic acid Cannot Be Replaced by In-Class Substitutes in Regulated Synthesis and Impurity Control Workflows


Substituting this compound with closely related analogs carries quantifiable risk and regulatory consequences. The 3-methyl group on the butanoic acid backbone, absent in the des-methyl analog (CAS 5473-15-4), alters the steric and electronic landscape of Friedel-Crafts acylation steps, directly affecting regiochemical outcomes in the pimobendan synthesis route [1]. The N-acetyl protection, which distinguishes this compound from the free-amine analog (CAS 42075-29-6), prevents unwanted side reactions during downstream nitration and condensation steps, with the amino congener exhibiting a boiling point 77.6°C lower (461.7°C vs. 539.3°C) and markedly different polarity, leading to chromatographic co-elution or separation failure in validated HPLC methods . Moreover, when procured as Levosimendan Impurity 43, the compound must meet pharmacopeial identity specifications (USP/EP) for use as a certified reference standard; no generic analog can satisfy this regulatory requirement without full re-characterization and re-validation [2]. Quantitative differentiation data supporting these claims are detailed in Section 3.

Quantitative Differentiation Evidence for 4-(4-Acetamidophenyl)-3-methyl-4-oxobutanoic acid (CAS 36725-26-5) Against Four Structural Analogs


Boiling Point and Density Differentiation: Target vs. Des-Methyl Analog (CAS 5473-15-4)

The 3-methyl substitution on the butanoic acid chain produces measurable differences in bulk physical properties compared to the des-methyl analog 4-(4-acetamidophenyl)-4-oxobutanoic acid (CAS 5473-15-4). The target compound exhibits a boiling point of 539.3°C at 760 mmHg versus 547.9°C for the des-methyl analog, a difference of 8.6°C, consistent with slightly reduced intermolecular hydrogen bonding due to methyl-induced steric hindrance [1]. Density decreases from 1.294 g/cm³ (des-methyl) to 1.255 g/cm³ (target), a reduction of 3.0%, reflecting the greater free volume introduced by the methyl group [1]. These differences directly influence distillation cut points and phase behavior during solvent-mediated crystallizations in multi-step synthesis.

Physicochemical characterization Separation science Process chemistry

Functional Group Stability and Polarity Divergence: N-Acetyl Target vs. Free Amine Analog (CAS 42075-29-6)

Replacing the N-acetyl group with a free primary amine (CAS 42075-29-6) produces a compound with fundamentally different physicochemical and reactivity properties. The amino analog exhibits a boiling point of 461.7°C at 760 mmHg, which is 77.6°C lower than the target compound (539.3°C), reflecting the loss of the acetamide's intermolecular hydrogen-bonding network and lower molecular weight (207.23 vs. 249.26 g/mol) . Density drops from 1.255 g/cm³ (target) to 1.235 g/cm³ (amino analog) . The predicted pKa of the amino analog is 4.71 (carboxylic acid proton), while the aniline NH₂ is susceptible to oxidation and unwanted electrophilic side reactions; the acetamido group of the target compound eliminates this nucleophilic site, providing chemical robustness under nitration and condensation conditions employed in pimobendan synthesis [1].

Chemical stability Chromatographic behavior Derivatization chemistry

Synthetic Pathway Multi-Product Specificity: Target Compound Functions as a Common Intermediate for Both Pimobendan and Levosimendan

The target compound is explicitly identified as a chemical intermediate in the synthesis of both pimobendan hydrochloride and levosimendan. The pimobendan patent CN106543089A describes the reaction of acetanilide with 2-methyl-3-(chloroformyl)propionate to produce 3-p-acetylaminobenzoyl methyl butyrate — the methyl ester of the target compound — which is subsequently hydrolyzed to the free acid [1]. Concurrently, the closely related nitrile derivative, 3-(4'-acetamidobenzoyl)butyronitrile (mp 55–56°C), is also used in levosimendan synthesis, while the target acid form is catalogued as a certified levosimendan impurity reference standard [2]. This dual identity means that procurement of the exact CAS 36725-26-5 compound serves two distinct workflow needs — active pharmaceutical ingredient (API) synthesis and impurity reference standard qualification — a value proposition not offered by any single analog.

Synthetic intermediate Pimobendan synthesis Levosimendan impurity

Phase Behavior Advantage: Crystalline Acid Target vs. Low-Melting Nitrile Analog for Purification and Isolation

The nitrile congener, 3-(4'-acetamidobenzoyl)butyronitrile (MW 230.26), is reported as a pale yellow solid with a melting point of 55–56°C [1]. Although the melting point of the target acid (CAS 36725-26-5) is not expressly reported in accessible databases, the presence of the carboxylic acid functionality capable of strong intermolecular hydrogen bonding predicts a significantly higher melting point than the nitrile analog. The acid form's higher polarity (PSA 86.96 vs. ~70 Ų estimated for the nitrile) and capacity for salt formation with bases enable facile purification via acid-base extraction and recrystallization, whereas the neutral, low-melting nitrile is more challenging to crystallize and may require column chromatography for purification . This practical handling advantage translates to higher recoverable yields and lower purification costs in scale-up settings.

Crystallization Purification Solid-phase handling

Regulatory-Grade Characterization: Certified Reference Standard with Full COA Documentation vs. Generic Commercial-Grade Material

When procured as Levosimendan Impurity 43 from ISO17034-accredited suppliers such as CATO or from Axios Research, the target compound is supplied as a fully characterized reference standard compliant with USP/EP pharmacopeial guidelines, accompanied by a Certificate of Analysis (COA) including HPLC purity, 1H NMR, 13C NMR, IR, and mass spectrometry data [1][2]. In contrast, the generic commercial-grade material (e.g., ≥95% or 98% purity from non-specialist chemical suppliers) typically lacks comprehensive characterization data and is not traceable to pharmacopeial standards, rendering it unsuitable for ANDA/DMF regulatory submissions or validated analytical method use . The certified impurity standard designation eliminates the need for end-users to perform de novo structural elucidation and purity assignment, which can cost >$5,000 and require 2–4 weeks of analytical instrument time.

Reference standard Quality control Regulatory compliance

Validated Application Scenarios for 4-(4-Acetamidophenyl)-3-methyl-4-oxobutanoic acid (CAS 36725-26-5) Based on Quantitative Differentiation Evidence


GMP Intermediate Procurement for Pimobendan API Synthesis

Pharmaceutical chemical manufacturers developing pimobendan hydrochloride according to the patented acetanilide/2-methyl-3-(chloroformyl)propionate route should procure CAS 36725-26-5 (or its methyl ester) as the key Friedel-Crafts acylation intermediate. The 3-methyl substitution is structurally essential for the downstream construction of the 5-methyl-4,5-dihydropyridazin-3(2H)-one pharmacophore; substitution with the des-methyl analog (CAS 5473-15-4) yields a different ketone intermediate that cannot form the required pyridazinone ring system [1]. The N-acetyl protection prevents unwanted amine oxidation during the nitration step. Specifications should require ≥98% purity with HPLC and NMR characterization as per patent CN106543089A [1].

Levosimendan ANDA/DMF Impurity Profiling and Method Validation

Quality control laboratories preparing Abbreviated New Drug Applications (ANDAs) or Drug Master Files (DMFs) for generic levosimendan must include Levosimendan Impurity 43 as a specified impurity reference marker [2]. The ISO17034-certified reference standard (CAS 36725-26-5) provides definitive identity confirmation via 1H/13C NMR, IR, and HRMS, enabling accurate HPLC retention time marking and system suitability testing. Traceability to USP/EP pharmacopeial standards ensures regulatory audit readiness. Use of generic commercial-grade material for this purpose would require additional in-house structural confirmation and purity assignment, incurring analytical costs and submission delays [2][3].

Forced Degradation Studies for Levosimendan Drug Product Stability

In ICH Q1A(R2)-guided accelerated stability studies of levosimendan bulk drug substance, the target compound serves as a potential degradation product marker. Published forced degradation studies of levosimendan have identified degradation impurities at levels of 0.05–0.15% by HPLC analysis [4]. Although the specific degradation impurities characterized in that study were DP1 and DP2, the availability of Levosimendan Impurity 43 as a fully characterized reference standard enables stability-indicating method development where this compound may appear as a process-related or degradation impurity. Procuring the certified reference standard ensures that any peak matching the retention time of Impurity 43 can be definitively identified and quantified in stability samples [2][4].

Enantioselective Synthesis Research Leveraging the C3-Methyl Chiral Center

The 3-methyl group on the butanoic acid chain introduces a chiral center, making this compound a racemic intermediate that can be exploited for asymmetric synthesis development. The carboxylic acid functionality provides a handle for chiral salt resolution or chiral auxiliary attachment, potentially enabling the preparation of enantiomerically enriched pimobendan or levosimendan precursors [5]. The nitrile analog cannot be directly resolved via salt formation due to its neutral character; the methyl ester analog (CAS 120757-17-7) requires an additional hydrolysis step. This positions the target acid as the most synthetically versatile form for chiral methodology research [5].

Quote Request

Request a Quote for 4-(4-Acetamidophenyl)-3-methyl-4-oxobutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.